Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride
CAS No.: 2060042-26-2
Cat. No.: VC2897448
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060042-26-2 |
|---|---|
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H |
| Standard InChI Key | INYLTBTXPHMFKA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=COC(=C1)CN.Cl |
| Canonical SMILES | COC(=O)C1=COC(=C1)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is characterized by a furan ring with an aminomethyl substituent at the 5-position and a carboxylate group esterified with a methyl group at the 3-position. The compound has the molecular formula C7H10ClNO3 and a molecular weight of 191.61 g/mol. This relatively small molecular size potentially allows it to cross biological membranes effectively, an important consideration in drug development.
The compound's structure can be represented through various chemical identifiers:
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IUPAC Name: methyl 5-(aminomethyl)furan-3-carboxylate;hydrochloride
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Standard InChI: InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h2,4H,3,8H2,1H3;1H
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Standard InChIKey: INYLTBTXPHMFKA-UHFFFAOYSA-N
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SMILES Notation: COC(=O)C1=COC(=C1)CN.Cl
Physical Properties
As a hydrochloride salt, this compound demonstrates enhanced solubility in aqueous environments compared to its free base form. This property is particularly beneficial for biological testing and pharmaceutical applications, as it improves bioavailability and facilitates experimental procedures. The salt formation occurs at the primary amine group, creating a positively charged nitrogen that contributes to the compound's water solubility while maintaining the structural integrity of the furan ring and ester group.
The presence of both hydrophilic (aminomethyl and carboxylate) and hydrophobic (furan ring) moieties creates a balanced amphiphilic character, which may contribute to its ability to interact with biological membranes and target proteins. This balance of properties is crucial for effective drug candidates, allowing them to navigate various biological compartments.
Structural Features and Significance
Key Structural Elements
The structure of Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride incorporates several key features that contribute to its biological activities:
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The furan ring provides aromaticity and structural rigidity, serving as the core scaffold for the functional groups.
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The aminomethyl group at the 5-position introduces a basic nitrogen atom that can participate in hydrogen bonding and serve as a proton acceptor in biological interactions.
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The methyl ester at the 3-position adds polarity and potential for hydrogen bond acceptance, while also providing a site for potential metabolic transformation.
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The hydrochloride salt formation enhances water solubility and stability, important considerations for biological and pharmaceutical applications.
These structural elements collectively contribute to the compound's ability to interact with various biological targets, including bacterial proteins and enzymes that may be involved in its antibacterial mechanisms of action.
Structure-Activity Relationship Considerations
The specific arrangement of functional groups on the furan ring plays a crucial role in determining the biological activities of this compound. The positioning of the aminomethyl group at the 5-position and the carboxylate at the 3-position distinguishes it from related compounds and likely influences its specific antibacterial properties. This pattern of substitution may facilitate optimal interactions with bacterial targets, contributing to its efficacy against various bacterial strains.
Comparative analyses with similar compounds suggest that the presence of the primary amine functionality is particularly important for antibacterial activity, possibly due to its ability to form electrostatic interactions with negatively charged bacterial cell components. The ester group may contribute to membrane permeability, allowing the compound to reach intracellular targets in bacterial cells.
Synthesis Methods
Synthetic Strategies from Related Compounds
The synthesis of related compounds, such as Methyl-5-(hydroxymethyl)-2-furan carboxylate, provides valuable insights into potential approaches for synthesizing Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride. For instance, one approach described for related compounds involves starting with furfuryl alcohol as a precursor . This could be adapted by modifying the reaction conditions to achieve the desired substitution pattern on the furan ring.
For introducing the aminomethyl group, reductive amination strategies have been employed in the synthesis of related compounds. A typical procedure involves reacting an aldehyde with a primary amine in the presence of acetic acid, followed by reduction with sodium borohydride . This approach could be adapted for the synthesis of Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride by selecting appropriate starting materials and reaction conditions.
The final step in the synthesis would likely involve treatment with hydrochloric acid to form the hydrochloride salt, followed by purification through recrystallization or column chromatography to achieve the desired purity for research applications.
Comparative Analysis with Related Compounds
Understanding how Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride compares to similar compounds provides valuable insights into structure-activity relationships and guides further optimization efforts. The table below presents a comparison of this compound with related furan derivatives:
This comparison highlights several important structural variations that may influence biological activity:
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Position of the carboxylate group (3-position versus 2-position)
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Nature of the substituent at the 5-position (aminomethyl versus hydroxymethyl or methylaminomethyl)
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Presence of additional methyl substitution on the amino group
These structural differences likely affect binding interactions with biological targets, potentially leading to varying degrees of antibacterial activity, selectivity profiles, and pharmacokinetic properties. The consistent antibacterial activity observed across these related compounds suggests that the furan core with appropriately positioned functional groups represents a privileged structure for antimicrobial activity.
Research Applications and Significance
Current Research Applications
Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride is primarily utilized in medicinal chemistry research focused on developing novel antibacterial agents. Its demonstrated efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable lead compound for studies addressing antimicrobial resistance, a growing global health challenge.
The compound also serves as an important scaffold for structure-activity relationship studies, allowing researchers to systematically explore how modifications to the furan core and its substituents affect biological activities. Such studies are essential for optimizing lead compounds and developing more potent and selective drug candidates.
In addition to antimicrobial research, the compound's structural features suggest potential applications in cancer research, based on the cytotoxic activities observed in related furan derivatives . This dual-purpose potential increases its value as a research tool in medicinal chemistry.
Future Research Directions
Several promising research directions could further exploit the potential of Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride:
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Detailed mechanistic studies to elucidate the specific molecular targets and pathways involved in its antibacterial activity
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Systematic modification of the compound's structure to optimize potency, selectivity, and pharmacokinetic properties
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Evaluation of its efficacy against resistant bacterial strains to assess its potential in addressing antimicrobial resistance
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Investigation of potential synergistic effects when combined with established antibiotics
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Exploration of its activity profile against cancer cell lines and potential anticancer mechanisms
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Development of more efficient and scalable synthetic routes to facilitate larger-scale production for advanced studies
These research directions would contribute to a more comprehensive understanding of the compound's biological activities and therapeutic potential, potentially leading to the development of new antimicrobial or anticancer agents based on this chemical scaffold.
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